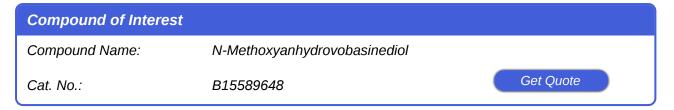


N-Methoxyanhydrovobasinediol: A Technical Overview of its Physicochemical Properties and Characterization

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxyanhydrovobasinediol is a naturally occurring monoterpene indole alkaloid belonging to the vobasine class. It has been isolated from Gelsemium elegans, a plant known for its complex alkaloidal composition and use in traditional medicine.[1] The vobasine family of alkaloids, and indeed alkaloids from the Gelsemium genus, are of significant interest to the scientific community due to their diverse and potent biological activities, which include antitumor, analgesic, anti-inflammatory, and central nervous system stimulating effects.[2][3]

This technical guide provides a comprehensive overview of the known physical and chemical properties of **N-Methoxyanhydrovobasinediol**. Due to the limited availability of specific experimental data for this particular compound in publicly accessible literature, this document also presents comparative data for the parent alkaloid, vobasine, to provide a valuable frame of reference. Furthermore, this guide details the general experimental protocols typically employed for the extraction, isolation, and structural elucidation of such alkaloids, offering a methodological framework for researchers in the field.

Physicochemical Properties



To date, comprehensive experimental data for all physical and chemical properties of **N-Methoxyanhydrovobasinediol** are not widely published. The available information is summarized below, followed by a comparative table for the related and more extensively studied alkaloid, vobasine.

Properties of N-Methoxyanhydrovobasinediol

Basic identifying information and some physicochemical properties for **N-Methoxyanhydrovobasinediol** have been reported.

Property	Value	Source
Molecular Formula	C21H26N2O2	[4]
Molecular Weight	338.44 g/mol	[1][4]
CAS Number	125180-42-9	[1][4]
Appearance	Powder	[2]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[2]
pKa (Predicted)	8.47 ± 0.20	[2]

Comparative Physicochemical Properties of Vobasine

To provide context for the expected properties of a vobasine-type alkaloid, the following table summarizes the data for vobasine.



Property	Value	Source
Molecular Formula	C21H24N2O3	[5]
Molar Mass	352.434 g/mol	[5]
CAS Number	2134-83-0	[5]
Appearance	Not specified	
Melting Point	Not specified	_
Boiling Point	Not specified	_
Optical Rotation ([α]D)	Not specified	_

Note: Specific quantitative data such as melting point, boiling point, and specific rotation for **N-Methoxyanhydrovobasinediol** are not available in the cited literature. Researchers are advised to perform experimental determination for these values.

Experimental Protocols

The isolation and characterization of **N-Methoxyanhydrovobasinediol** from its natural source, Gelsemium elegans, involves a multi-step process common in natural product chemistry. The following protocols are representative of the methodologies used for the extraction, purification, and identification of vobasine-type alkaloids.

Extraction of Total Alkaloids

This protocol describes a general method for obtaining a crude alkaloid extract from plant material.

- Plant Material Preparation: Dried and powdered stems and leaves of Gelsemium elegans are used as the starting material.
- Maceration/Percolation: The powdered plant material is extracted exhaustively with an
 organic solvent, typically methanol or ethanol, at room temperature over several days. This
 process is often repeated multiple times to ensure complete extraction.
- Acid-Base Extraction:



- The resulting alcoholic extract is concentrated under reduced pressure to yield a crude residue.
- The residue is suspended in an acidic aqueous solution (e.g., 2-5% HCl) to protonate the basic alkaloids, rendering them water-soluble.
- The acidic solution is then washed with a non-polar organic solvent (e.g., ethyl acetate or dichloromethane) to remove neutral and weakly basic compounds.
- The aqueous layer is basified with an alkali (e.g., NH₄OH or Na₂CO₃) to a pH of 9-10. This
 deprotonates the alkaloids, causing them to precipitate or become soluble in organic
 solvents.
- The basified solution is then extracted multiple times with an organic solvent (e.g., chloroform or dichloromethane).
- The combined organic layers are washed with water, dried over an anhydrous salt (e.g., Na₂SO₄), and evaporated to dryness to yield the total crude alkaloid fraction.

Chromatographic Separation and Purification

The crude alkaloid mixture is a complex matrix requiring advanced chromatographic techniques for the isolation of individual compounds.

- High-Speed Counter-Current Chromatography (HSCCC): This is an efficient primary separation technique. A two-phase solvent system is selected based on the polarity of the target alkaloids. For Gelsemium alkaloids, a system such as n-hexane/ethyl acetate/ethanol/water with triethylamine can be effective.[6] The crude extract is subjected to HSCCC to yield several fractions with enriched alkaloid profiles.
- Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions obtained from HSCCC are further purified using prep-HPLC on a C18 column. A gradient elution with solvents like acetonitrile and water, often with an additive like formic acid or TFA, is used to isolate the pure compounds.[6]
- Column Chromatography: Traditional column chromatography using silica gel or alumina can also be employed, with a gradient of solvents of increasing polarity (e.g., hexane-ethyl



acetate followed by dichloromethane-methanol).

Structural Elucidation

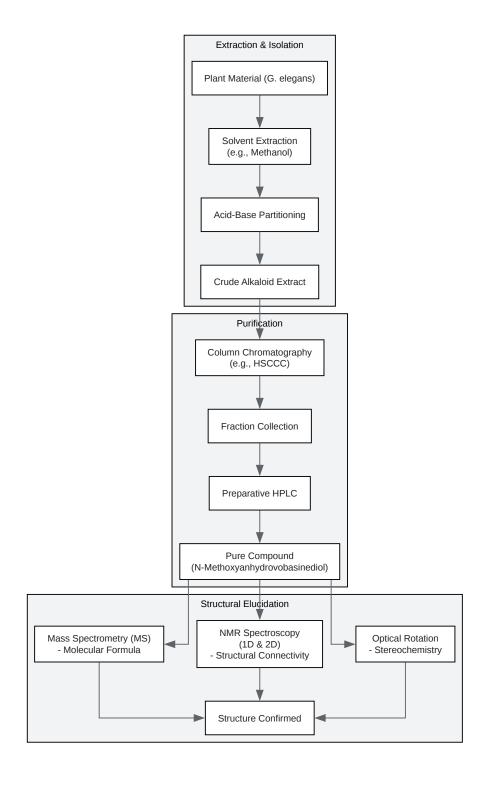
The structure of the purified alkaloid is determined using a combination of spectroscopic methods.

- Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESI-MS) is used to determine the exact molecular weight and elemental formula of the compound.[2]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - 1D NMR: ¹H NMR and ¹³C NMR spectra provide information about the proton and carbon framework of the molecule.[4]
 - 2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential to establish the connectivity of protons and carbons and thus deduce the complete chemical structure.[2]
- Optical Rotation: The specific rotation is measured using a polarimeter to determine the chiroptical properties of the molecule, which is crucial for stereochemical assignment.[2]

Visualizations

The following diagrams illustrate the general workflow for the characterization of a novel natural product and a conceptual biosynthetic pathway for vobasine-type alkaloids.





Click to download full resolution via product page

Caption: General workflow for the isolation and characterization of **N-Methoxyanhydrovobasinediol**.





Click to download full resolution via product page

Caption: Conceptual biosynthetic pathway leading to **N-Methoxyanhydrovobasinediol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. ir.xtbg.ac.cn [ir.xtbg.ac.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Proton NMR Table [www2.chemistry.msu.edu]
- 4. mhsrj-moh.dmr.gov.mm [mhsrj-moh.dmr.gov.mm]
- 5. Vobasine Wikipedia [en.wikipedia.org]
- 6. An efficient method for the preparative isolation and purification of alkaloids from Gelsemium by using high speed counter-current chromatography and preparative HPLC PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-Methoxyanhydrovobasinediol: A Technical Overview of its Physicochemical Properties and Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15589648#what-are-the-physical-and-chemical-properties-of-n-methoxyanhydrovobasinediol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com